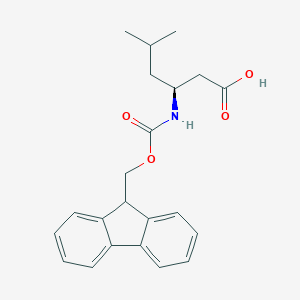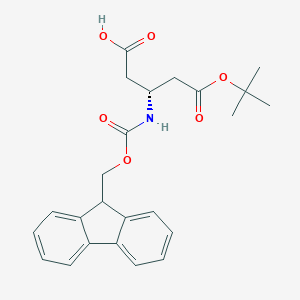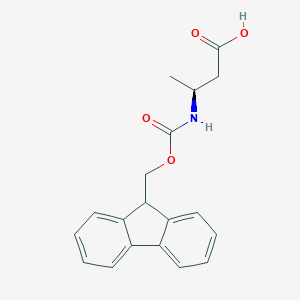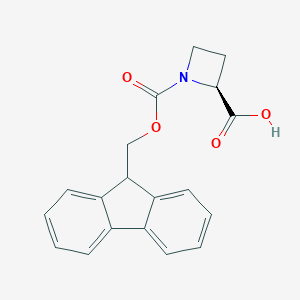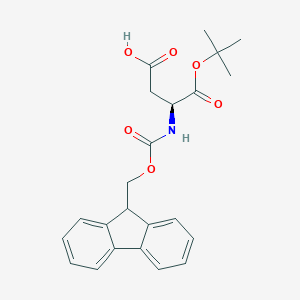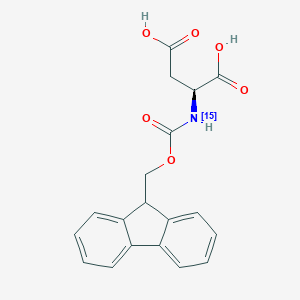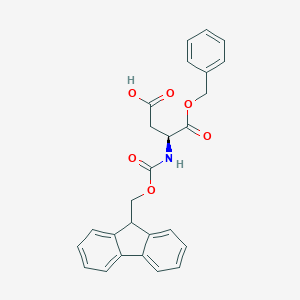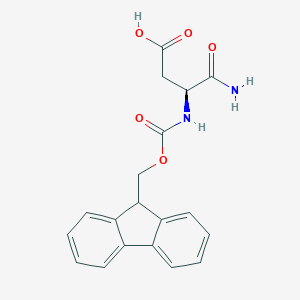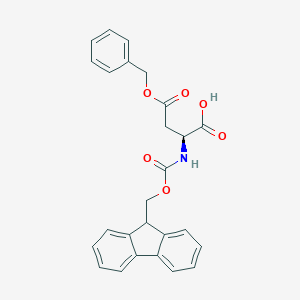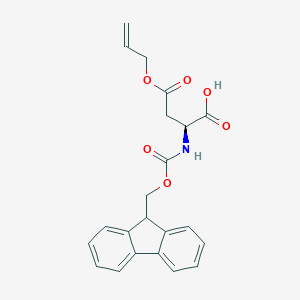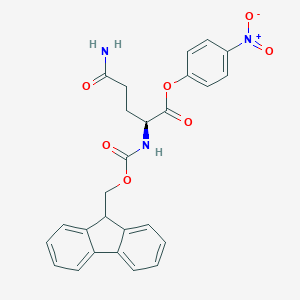
Fmoc-L-glutamine 4-nitrophenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Fmoc-L-glutamine 4-nitrophenyl ester” is also known as “Fmoc-L-Gln-ONp”. Its IUPAC name is "(4-nitrophenyl) (2S)-5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoate" . It is a product for proteomics research applications .
Synthesis Analysis
The synthesis of “Fmoc-L-glutamine 4-nitrophenyl ester” involves the use of 4-nitrophenyl (PNP) activated esters to rapidly prepare 18 F-labelled acylation synthons in one step . This process is typically a complex and multistep procedure .Molecular Structure Analysis
The molecular formula of “Fmoc-L-glutamine 4-nitrophenyl ester” is C26H23N3O7 . Its molecular weight is 489.48 .Chemical Reactions Analysis
“Fmoc-L-glutamine 4-nitrophenyl ester” is used in the acylation of biomolecules through the use of an 18 F-labelled activated ester, which is a standard method for indirect radiolabelling .Physical And Chemical Properties Analysis
“Fmoc-L-glutamine 4-nitrophenyl ester” has a molecular weight of 489.48 and a molecular formula of C26H23N3O7 .Wissenschaftliche Forschungsanwendungen
Solid-Phase Peptide Synthesis (SPPS)
Fmoc-L-glutamine 4-nitrophenyl ester is significantly used in the solid-phase synthesis of peptides. Albericio et al. (2009) have demonstrated a method for preparing peptides with C-terminal asparagine or glutamine, involving the quantitative attachment of N alpha-Fmoc-C alpha-tert.-butyl aspartate or glutamate to a support, and elongating the chain using standard Fmoc chemistry. This method effectively releases the desired peptides in high yields without side reactions at the C-terminus (Albericio, Abel, & Bárány, 2009).
Peptide Modification and Structure Formation
The compound is instrumental in modifying peptides and exploring their structure formation. Mandal et al. (2007) reported incorporating glutamine analogues into a Stat3 inhibitory peptide, revealing a relatively tight binding pocket for the side chain of glutamine in the structure (Mandal et al., 2007). Gour et al. (2021) studied the self-assembled structures formed by modified amino acids, including Fmoc-L-glutamine, demonstrating their potential applications in material chemistry, bioscience, and biomedical fields (Gour et al., 2021).
Synthesis of Photocaged Peptides
Fmoc-L-glutamine 4-nitrophenyl ester is also utilized in the synthesis of photocaged peptides. Tang et al. (2015) developed a method compatible with Fmoc solid-phase peptide synthesis for synthesizing photocaged peptides carrying the photosensitive 4-methoxy-7-nitroindoline group on the side chain of aspartic acid and glutamic acid. This advancement aids in the photocaging of peptides and proteins at side chain carboxylic groups, opening new avenues in photo-responsive biomolecular studies (Tang, Cheng, & Ji‐Shen Zheng, 2015).
Development of Gelators and Nanoarchitectures
Furthermore, Fmoc-L-glutamine 4-nitrophenyl ester is integral in the development of gelators and nanoarchitectures. Geng et al. (2017) demonstrated the use of lysine-glutamic acid dipeptide derivatives in forming organogels, highlighting the role of Fmoc-protected groups in the self-assembly into supramolecular fibrous three-dimensional networks. These findings suggest applications in creating novel materials with structured molecular arrangements (Geng et al., 2017).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4-nitrophenyl) (2S)-5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O7/c27-24(30)14-13-23(25(31)36-17-11-9-16(10-12-17)29(33)34)28-26(32)35-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-23H,13-15H2,(H2,27,30)(H,28,32)/t23-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCANCMZDAZCCW-QHCPKHFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)N)C(=O)OC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC(=O)N)C(=O)OC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50548947 |
Source


|
| Record name | 4-Nitrophenyl N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-glutaminate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50548947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-L-glutamine 4-nitrophenyl ester | |
CAS RN |
71989-21-4 |
Source


|
| Record name | 4-Nitrophenyl N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-glutaminate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50548947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



